3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a methylpiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the nitrophenyl group, and the attachment of the methylpiperidinyl group. One common synthetic route is as follows:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Attachment of Methylpiperidinyl Group: The methylpiperidinyl group can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used to carry out the synthesis.
Purification: The crude product may be purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy may be used to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may yield an amine derivative.
Scientific Research Applications
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the nitrophenyl group.
3-(4-Methylpiperidin-1-yl)-1-(2-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but has a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
3-(4-Methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(2-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O4/c1-11-6-8-17(9-7-11)14-10-15(20)18(16(14)21)12-4-2-3-5-13(12)19(22)23/h2-5,11,14H,6-10H2,1H3 |
InChI Key |
FSGVAJOJCPNDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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